molecular formula C10H10N2O4 B8325594 3-Nitro-N-(oxetan-3-yl)benzamide

3-Nitro-N-(oxetan-3-yl)benzamide

Cat. No. B8325594
M. Wt: 222.20 g/mol
InChI Key: XQWQZBZQMQHIKP-UHFFFAOYSA-N
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Patent
US09428499B2

Procedure details

3-Nitrobenzoic acid (0.50 g, 2.99 mmol), oxetan-3-amine (0.219 g, 2.99 mmol) were taken in pyridine (0.5 ml) and under nitrogen atmosphere and EDC.HCl (0.574 g, 2.99 mmol) was added. The reaction mixture was stirred at room temperature for 10 hrs. After completion of reaction, the reaction mixture was diluted with water (5 ml) and extracted with ethyl acetate (2×5 ml). Combined organic layer was dried over sodium sulfate and concentrated under vacuum to afford the title compound (600 mg).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.219 g
Type
reactant
Reaction Step Two
Quantity
0.574 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=O)([O-:3])=[O:2].[O:13]1[CH2:16][CH:15]([NH2:17])[CH2:14]1.CCN=C=NCCCN(C)C.Cl>N1C=CC=CC=1.O>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([NH:17][CH:15]1[CH2:16][O:13][CH2:14]1)=[O:9])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
0.219 g
Type
reactant
Smiles
O1CC(C1)N
Step Three
Name
Quantity
0.574 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2COC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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